

1-(chloromethyl)-1H-pyrazole hydrochloride

chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1601966

[Get Quote](#)

An In-depth Technical Guide to **1-(chloromethyl)-1H-pyrazole hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(chloromethyl)-1H-pyrazole hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrazole ring N-substituted with a reactive chloromethyl group, this compound serves as a potent electrophilic agent for introducing the pyrazol-1-ylmethyl moiety into a diverse range of molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, mechanistic insights, and established protocols for its safe handling and application. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction and Significance

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][2]} The utility of **1-(chloromethyl)-1H-pyrazole hydrochloride** stems from the strategic placement of a chloromethyl group on the

pyrazole nitrogen. This functional group acts as a highly reactive "handle," enabling covalent linkage to various nucleophilic substrates through well-defined substitution reactions. This reactivity profile makes it an indispensable intermediate for constructing complex heterocyclic systems and for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of **1-(chloromethyl)-1H-pyrazole hydrochloride** are summarized below. These data are essential for reaction planning, characterization, and safety assessments.

Property	Value	Source
IUPAC Name	1-(chloromethyl)-1H-pyrazole hydrochloride	[3]
CAS Number	73901-67-4	[3]
Molecular Formula	C ₄ H ₆ Cl ₂ N ₂	[3]
Molecular Weight	153.01 g/mol	[3]
Appearance	White to off-white solid	[4]
Storage	2-8°C, sealed storage, away from moisture	[4][5]

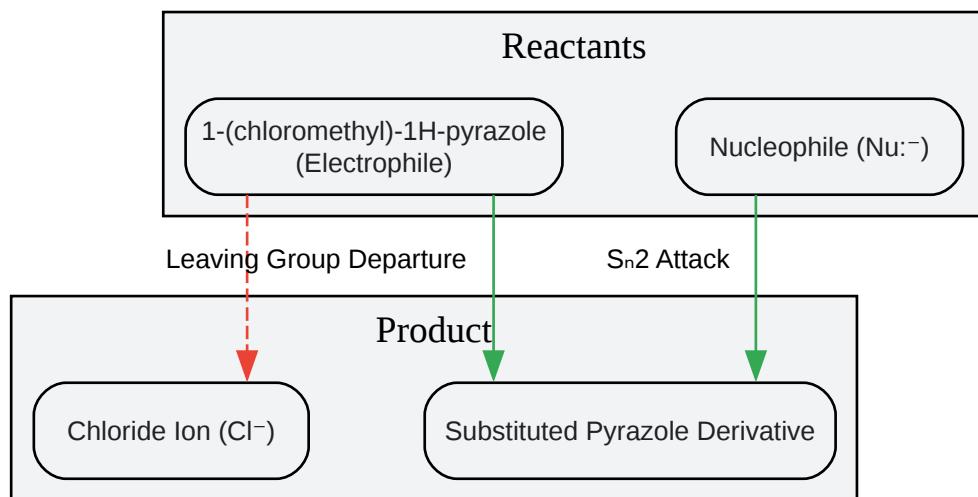
Spectroscopic Data (Typical Ranges):

- ¹H NMR: Protons of the chloromethyl group (-CH₂Cl) typically appear as a distinct singlet. For related compounds, this signal is observed in the δ 5.25–5.55 ppm range.[6]
- ¹³C NMR: The carbon of the chloromethyl group is characteristically found in the δ 41.9–44.7 ppm region.[6]
- IR Spectroscopy: A strong absorption band corresponding to the C-Cl stretch is expected near 680–720 cm⁻¹.[6]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **1-(chloromethyl)-1H-pyrazole hydrochloride** is dominated by the reactivity of its chloromethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent.

Primary Mode of Reactivity: Nucleophilic Substitution


The core reactivity involves the displacement of the chloride ion—a good leaving group—by a wide array of nucleophiles. This S_N2 -type reaction is the most common transformation for this class of compounds.

- Causality: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by electron-rich species (nucleophiles). The stability of the resulting chloride anion facilitates its departure.

Common Nucleophilic Partners:

- Amines (N-Alkylation): Reaction with primary or secondary amines yields N-(pyrazol-1-ylmethyl)amines.
- Alcohols/Phenols (O-Alkylation): Reaction with alcohols or phenols produces the corresponding ethers.
- Thiols (S-Alkylation): Reaction with thiols readily forms thioethers.^[6]

The general mechanism for this key reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for nucleophilic substitution.

Synthesis of the Core Reagent

1-(chloromethyl)-1H-pyrazole hydrochloride is typically synthesized from its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. A standard laboratory-scale protocol involves the chlorination of the alcohol.

Experimental Protocol: Synthesis via Thionyl Chloride[7]

- Dissolution: Dissolve 1-(hydroxymethyl)-1H-pyrazole in a suitable anhydrous solvent such as chloroform.
- Chlorination: Add thionyl chloride (SOCl₂) to the solution, typically dropwise at a controlled temperature (e.g., 0°C to ambient).
- Reaction: Stir the mixture at ambient temperature for a designated period (e.g., 3 hours) to ensure complete conversion.[7]
- Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude hydrochloride salt can then be purified, often by recrystallization.

- Expert Insight: The use of thionyl chloride is advantageous as the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reagent is a cornerstone for synthesizing a multitude of biologically active molecules.

- Scaffold for Medicinal Chemistry: It serves as a starting point for developing derivatives targeting various diseases, including inflammatory conditions and infections.^[8] The pyrazole moiety can be functionalized to modulate binding affinity and pharmacokinetic properties.^[2]
^[8]
- Building Block for Heterocycles: It is used to construct more complex heterocyclic systems by introducing the pyrazol-1-ylmethyl group, which can act as a linker or a key pharmacophoric element.^[8]
- Agrochemical Synthesis: Pyrazole derivatives have also found applications in agrochemistry, and this compound can be used in the synthesis of novel fungicides and insecticides.^[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. **1-(chloromethyl)-1H-pyrazole hydrochloride** is a hazardous substance requiring careful handling.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H315: Causes skin irritation.^[3]
- H318: Causes serious eye damage.^[3]
- H335: May cause respiratory irritation.^[3]

The signal word is "Danger".[\[3\]](#)[\[4\]](#)

Protocol for Safe Handling and Storage

A self-validating system for handling this reagent prioritizes minimizing exposure at every step.

- Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[\[9\]](#)
- Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring the material.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 2-8°C.[\[4\]](#) This is critical to prevent hydrolysis from atmospheric moisture, which would degrade the reagent to its corresponding alcohol.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: A standardized workflow for safe handling.

Conclusion

1-(chloromethyl)-1H-pyrazole hydrochloride is a high-value reagent whose reactivity is centered on its electrophilic chloromethyl group. Its capacity for straightforward nucleophilic substitution makes it a powerful and versatile tool for the synthesis of diverse pyrazole-containing molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4 [chemicalbook.com]
- 5. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]
- 7. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(chloromethyl)-1H-pyrazole hydrochloride chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601966#1-chloromethyl-1h-pyrazole-hydrochloride-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1601966#1-chloromethyl-1h-pyrazole-hydrochloride-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com